molecular formula C20H24N4O10 B15195556 1-(5'-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil CAS No. 93806-77-0

1-(5'-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil

Cat. No.: B15195556
CAS No.: 93806-77-0
M. Wt: 480.4 g/mol
InChI Key: AVYSGDZBNFZXET-DVZIPJDQSA-N
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Description

1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that features a unique combination of amino acids and sugar derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves multiple steps, starting from readily available precursors. The key steps include:

    Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Formation of the amino acid derivative: The (2S,3R)-3-Hydroxyhomotyrosyl is synthesized through enantioselective synthesis methods.

    Glycosylation: The amino acid derivative is glycosylated with beta-D-allofuranosyluronic acid under specific conditions to form the glycosylated product.

    Coupling with uracil: The glycosylated product is then coupled with uracil to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5’-(((2S,3R)-3-Hydroxytyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil
  • 1-(5’-(((2S,3R)-3-Hydroxyphenylalaninyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil

Uniqueness

1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to its specific combination of amino acid and sugar derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

93806-77-0

Molecular Formula

C20H24N4O10

Molecular Weight

480.4 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-2-amino-3-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

InChI

InChI=1S/C20H24N4O10/c21-12(10(26)7-8-1-3-9(25)4-2-8)17(30)23-13(19(31)32)16-14(28)15(29)18(34-16)24-6-5-11(27)22-20(24)33/h1-6,10,12-16,18,25-26,28-29H,7,21H2,(H,23,30)(H,31,32)(H,22,27,33)/t10-,12-,13+,14+,15-,16?,18-/m1/s1

InChI Key

AVYSGDZBNFZXET-DVZIPJDQSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H]([C@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O)O

Origin of Product

United States

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